Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is an organic compound with the molecular formula C7H9F3O3. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, also known as ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, is a chemical compound that is used in various chemical syntheses . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It is known that this compound can react under mild conditions to give other compounds . This suggests that this compound may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
This compound is used in the synthesis of enantiopure trifluoromethyl-functionalized products . It is involved in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These pathways suggest that this compound may affect the biochemical pathways related to the synthesis of these compounds.
Result of Action
It is known that this compound can be used in the preparation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel tmem16a/ano1 . This suggests that the action of this compound may result in the inhibition of this channel.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure but lacks the methyl group at the 2-position.
Methyl 4,4,4-trifluoroacetoacetate: Similar but has a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is unique due to the presence of both the trifluoromethyl group and the methyl group at the 2-position. This combination imparts distinct chemical properties, making it more versatile in certain synthetic applications compared to its analogs .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371911 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-00-3 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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